5-[(3-chlorophenyl)amino]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-(3-chloroanilino)-N-[(2-chlorophenyl)methyl]triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O/c17-11-5-3-6-12(8-11)20-15-14(21-23-22-15)16(24)19-9-10-4-1-2-7-13(10)18/h1-8,14-15,20-23H,9H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVXDSONGNPYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(3-chlorophenyl)amino]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇Cl₂N₅O |
| Molecular Weight | 366.2 g/mol |
| CAS Number | 1291848-63-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to exert its effects through:
- Enzyme Inhibition : The triazole ring may interact with enzymes involved in various metabolic pathways.
- Receptor Modulation : The compound may bind to receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi.
Anticancer Properties
The compound has been investigated for its anticancer potential. A study focused on triazole derivatives reported that certain modifications led to enhanced cytotoxicity against cancer cell lines. Specifically, the presence of halogen substituents (like chlorine) was linked to increased activity against tumor cells.
Study on Chagas Disease
A notable study explored the optimization of 5-amino-1,2,3-triazole-4-carboxamide derivatives for treating Chagas disease, caused by Trypanosoma cruzi. The research highlighted:
- Potency : The optimized compounds showed submicromolar activity (pEC₅₀ > 6) against the parasite in vitro.
- Selectivity : These compounds demonstrated over 100-fold selectivity against VERO and HepG2 cells, indicating low toxicity to human cells while effectively targeting the parasite .
In Silico Studies
In silico docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can bind effectively to active sites of enzymes involved in metabolic processes related to disease states .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . Research indicates that derivatives of triazole compounds exhibit significant anticancer properties through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation.
- Case Study : A notable study demonstrated that triazole derivatives showed IC50 values ranging from 0.2 to 83.9 μM against various cancer cell lines, indicating moderate to high potency against human colon adenocarcinoma and breast cancer cells .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties :
- Mechanism of Action : Its effectiveness against various pathogens is likely due to its ability to disrupt cell wall synthesis or function.
- Study Findings : In vitro tests have shown that triazole compounds can inhibit the growth of fungi such as Candida albicans and bacteria like Staphylococcus aureus, suggesting broad-spectrum applications in treating infections.
Enzyme Inhibition
Another significant application of this compound lies in its potential as an enzyme inhibitor :
- Target Enzymes : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammation processes.
- Research Insights : Studies suggest that the compound's ability to inhibit these enzymes could lead to therapeutic applications in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[(3-chlorophenyl)amino]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, and what yield optimization strategies are recommended?
- Methodology : The synthesis typically involves a multi-step process:
Condensation : React 3-chloroaniline with a triazole precursor (e.g., via azide-alkyne cycloaddition) to form the triazole core.
Functionalization : Introduce the 2-chlorobenzyl group via nucleophilic substitution or coupling reactions (e.g., using carbodiimide-mediated amidation) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) for isolation.
- Yield Optimization :
- Employ microwave-assisted synthesis to reduce reaction times.
- Optimize stoichiometry (e.g., 1.2 equivalents of 2-chlorobenzyl chloride) to minimize side products.
- Monitor reaction progress via TLC or HPLC .
Q. How can researchers address the low aqueous solubility of this compound in in vitro assays?
- Strategies :
Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility while maintaining cell viability .
Structural Analogues : Synthesize derivatives with hydrophilic substituents (e.g., hydroxyl or tertiary amine groups) on the triazole or benzyl moieties .
Nanoformulation : Develop liposomal or polymeric nanoparticle carriers to improve bioavailability .
Advanced Research Questions
Q. What experimental approaches are used to resolve contradictions in reported enzyme inhibition profiles of this triazole carboxamide?
- Methodology :
Comparative Activity Assays : Test the compound against isoforms of the target enzyme (e.g., kinase or hydrolase variants) under standardized conditions (pH 7.4, 37°C) to identify isoform-specific effects .
Structural Analysis : Perform X-ray crystallography or molecular docking studies to map binding interactions. For example, the chlorophenyl groups may exhibit steric hindrance in certain enzyme conformations .
Kinetic Studies : Determine inhibition constants (Ki) using fluorogenic substrates to differentiate competitive vs. non-competitive mechanisms .
Q. What in vivo models are appropriate for evaluating the blood-brain barrier (BBB) penetration potential of this compound in neuropharmacology research?
- Models :
Rodent Models : Administer the compound intravenously (1–5 mg/kg) and measure brain-to-plasma ratios via LC-MS/MS at timed intervals .
Transwell Assays : Use immortalized brain endothelial cell monolayers (e.g., hCMEC/D3) to assess passive diffusion and efflux transporter interactions (e.g., P-gp inhibition assays) .
PET Imaging : Radiolabel the compound with ¹⁸F or ¹¹C to track real-time BBB permeability in non-human primates .
Q. How can researchers validate the selectivity of this compound for its primary target versus off-target receptors in complex biological systems?
- Validation Techniques :
Proteome-Wide Screening : Utilize affinity chromatography with immobilized compound baits to capture interacting proteins from tissue lysates .
CRISPR-Cas9 Knockout Models : Generate cell lines lacking the target enzyme to confirm phenotype rescue upon compound treatment .
Thermal Shift Assays : Measure protein thermal stability changes (ΔTm) to identify direct binding partners .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s cytotoxicity across different cancer cell lines?
- Resolution Framework :
Cell Line Characterization : Verify genetic profiles (e.g., p53 status, ABC transporter expression) using RNA sequencing or Western blotting.
Metabolic Stability : Assess compound degradation in culture media (e.g., via LC-MS stability assays) to rule out artifactual results .
Combinatorial Screens : Test the compound with standard chemotherapeutics (e.g., cisplatin) to identify synergistic or antagonistic effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
